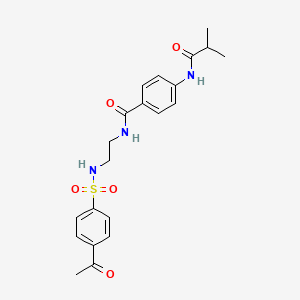

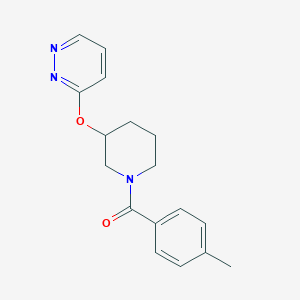

2,6-dichloro-N-(2-piperidinoethyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-dichloro-N-(2-piperidinoethyl)nicotinamide is a chemical compound that contains a total of 37 bonds, including 20 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), 1 tertiary amine (aliphatic), and 1 Pyridine . It consists of 36 atoms; 17 Hydrogen atoms, 13 Carbon atoms, 3 Nitrogen atoms, 1 Oxygen atom, and 2 Chlorine atoms .

Molecular Structure Analysis

The molecular structure of this compound includes 1 secondary amide (aromatic), 1 tertiary amine (aliphatic), and 1 Pyridine . It also contains 2 six-membered rings .Applications De Recherche Scientifique

Negative Ion Formation and Fragmentation

Research into the dissociative electron attachment to nicotinamide molecules, a compound related to 2,6-dichloro-N-(2-piperidinoethyl)nicotinamide, has revealed significant insights into negative ion formation and fragmentation. This study provides a deeper understanding of the interactions between low-energy electrons and nicotinamide, highlighting the stability of the pyridine ring during the dissociative electron attachment process, which could have implications for the study of radiation effects on biological molecules (Ziegler et al., 2021).

Fluorescent Analog of Nicotinamide Adenine Dinucleotide

The creation of a fluorescent analog of nicotinamide adenine dinucleotide demonstrates the potential for nicotinamide derivatives in enhancing the study of enzymatic activities and metabolic processes. This analog allows for the observation of intramolecular interactions and enzymatic hydrolysis, providing a tool for biochemical research (Barrio et al., 1972).

Inhibition of Drug Metabolism

Nicotinamide has been shown to influence the inhibition of drug metabolism by liver microsomes, altering the apparent mechanism of inhibition by various substances. This research sheds light on the complex interactions between nicotinamide and drug-metabolizing enzymes, offering potential pathways for modulating drug effects and toxicity (Sasame & Gillette, 1970).

Metabolic Utilization in Organisms

Studies on the metabolic fate of nicotinamide in higher plants have illustrated its role in the synthesis of pyridine nucleotides, underlining the biological significance of nicotinamide derivatives across different species. This research contributes to our understanding of vitamin B3 metabolism and its essential functions in plant growth and development (Matsui et al., 2007).

Propriétés

IUPAC Name |

2,6-dichloro-N-(2-piperidin-1-ylethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2N3O/c14-11-5-4-10(12(15)17-11)13(19)16-6-9-18-7-2-1-3-8-18/h4-5H,1-3,6-9H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOOASBGFGICKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCNC(=O)C2=C(N=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2688181.png)

![3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2688182.png)

![5-ethyl-3-(2-methoxyethyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2688187.png)

![3-(4-Methylbenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2688190.png)

![1-benzyl-N-(2-fluorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2688193.png)

![2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2688195.png)

![4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B2688198.png)